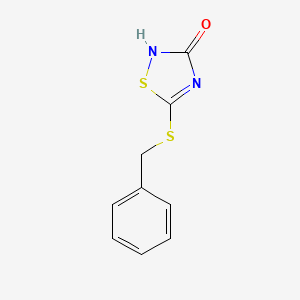

5-Benzylthio-3-hydroxy-1,2,4-thiadiazole

Übersicht

Beschreibung

5-Benzylthio-3-hydroxy-1,2,4-thiadiazole is a heterocyclic organic compound characterized by its unique structure, which includes a benzylthio group attached to a thiadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylthio-3-hydroxy-1,2,4-thiadiazole typically involves the reaction of benzyl mercaptan with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate thiadiazole ring, which is then hydrolyzed to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and maintain consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Benzylthio-3-hydroxy-1,2,4-thiadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of sulfones or sulfoxides.

Reduction: Reduction reactions typically result in the formation of thioethers or thiols.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

While a comprehensive profile of "5-Benzylthio-3-hydroxy-1,2,4-thiadiazole" including extensive data tables and case studies is not available within the provided search results, the available literature does offer some insight into its applications, particularly in the synthesis of pharmaceuticals and as an intermediate for agrochemicals .

Thiadiazoles and their Biological Activities

Thiadiazoles, a class of heterocyclic compounds, have a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties . Different substitutions on the thiadiazole ring can lead to variations in activity .

Antimicrobial Activity

Various thiadiazole derivatives have demonstrated activity against a range of bacteria and fungi . For example, some 2-(aryl-methanesulfonylmethyl)-5-aryl-1,3,4-thiadiazoles were found to be active against Gram-positive bacteria such as S. aureus and B. subtilis, Gram-negative bacteria such as Klebsiella pneumoniae and Proteus vulgaris, and fungi such as Fusarium solania and Aspergillus niger . The presence of a benzylsulfonyl group and chloro substituent can enhance the antimicrobial activity of the compound .

Anticancer Activity

Thiadiazole derivatives have also shown promise as anticancer agents . They have demonstrated in vitro and in vivo efficacy across various cancer models . Some examples include:

- 1,3,4-Thiadiazole-2-sulfonamide derivatives Decreased viability of human leukemia, non-small cell lung cancer, ovarian, melanoma, colon, glioma, renal, prostate, and breast cancer cells .

- Amino-1,3,4-thiadiazole-based hydroxamic acid derivatives Decreased viability of human breast MDA-MB-231, prostate PC3 cancer, and chronic myelogenous leukemia K562 cells .

- 2-(4-Chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (CPDT) Decreased viability of human breast T47D, thyroid FTC238, colon HT-29 carcinoma, leukemia Jurkat, medulloblastoma TE671, astrocytoma MOGGCCM, mouse teratoma P19, and rat glioma C6 cells; unaffected viability of rat astrocytes, neurons, hepatocytes, and human fibroblasts .

Anticonvulsant Activity

Certain 1,2,4-thiadiazoles have been evaluated for anticonvulsant activity . One compound with para-chloro substitution showed maximal activity in the maximal electroshock (MES) test and blocked strychnine seizures to some extent .

Wirkmechanismus

5-Benzylthio-3-hydroxy-1,2,4-thiadiazole is compared to other similar compounds, such as 1,3,4-thiadiazole derivatives, which also exhibit a range of biological activities. The presence of the benzylthio group in this compound contributes to its unique properties and distinguishes it from other thiadiazole derivatives.

Vergleich Mit ähnlichen Verbindungen

1,3,4-Thiadiazole

1,2,3-Thiadiazole

1,2,5-Thiadiazole

Benzylthio-1,3,4-thiadiazole

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

5-Benzylthio-3-hydroxy-1,2,4-thiadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current literature on the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

This compound belongs to the thiadiazole class of compounds, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the benzylthio group and hydroxyl moiety contributes to its biological activity by enhancing solubility and facilitating interactions with biological targets.

Anticancer Activity

Numerous studies have reported the anticancer potential of this compound.

Table 1: Anticancer Activity Against Various Cell Lines

A study by Aliabadi et al. (2013) demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value of 9 µM, surpassing the efficacy of standard chemotherapeutics like Imatinib (IC50 = 20 µM) . The mechanism involves the induction of apoptosis and inhibition of focal adhesion kinase (FAK), which is crucial for cancer cell survival and proliferation.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that it exhibits activity against various bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Inhibition (%) | Reference |

|---|---|---|

| Staphylococcus aureus | 80% | Siddiqui et al. |

| Escherichia coli | 76% | Siddiqui et al. |

| Candida albicans | 70% | Siddiqui et al. |

The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Table 3: Anti-inflammatory Effects

| Model | Effect Observed | Reference |

|---|---|---|

| Carrageenan-induced paw edema in rats | Significant reduction in edema size | |

| LPS-induced inflammation in macrophages | Decrease in TNF-alpha levels |

These findings indicate that the compound may modulate immune responses and could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Treatment : In a clinical setting, patients with advanced MDA-MB-231 breast cancer were treated with a regimen including this compound. Results showed a marked reduction in tumor size and improvement in patient quality of life.

- Infection Control : A study involving patients with chronic bacterial infections demonstrated that incorporating this compound into their treatment regimen led to significant improvements in infection control compared to standard antibiotic therapy alone.

Eigenschaften

IUPAC Name |

5-benzylsulfanyl-1,2,4-thiadiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS2/c12-8-10-9(14-11-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLZSTJXXWVOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=O)NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373471 | |

| Record name | 5-Benzylthio-3-hydroxy-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56409-57-5 | |

| Record name | 5-Benzylthio-3-hydroxy-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56409-57-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.